

# C11H22N2O3 molecular weight and formula

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## Compound of Interest

**Compound Name:** *Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate*

**Cat. No.:** B153296

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## In-Depth Technical Guide: C11H22N2O3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C11H22N2O3. The primary focus of this document is to detail its chemical identity, physicochemical properties, and provide a foundational understanding for its potential applications in research and drug development.

## Chemical Identity and Molecular Formula

The compound represented by the molecular formula C11H22N2O3 is identified by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate[1]. This nomenclature provides an unambiguous description of its chemical structure.

## Structural Information

- Molecular Formula: C11H22N2O3
- SMILES: CC1(CN(CCN1)C(=O)OC(C)(C)C)CO[1]
- InChI: InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-5-12-11(4,7-13)8-14/h12,14H,5-8H2,1-4H3[1]

- InChIKey: JDIARRKHPCVARB-UHFFFAOYSA-N[1]

## Physicochemical Properties

A summary of the key quantitative data for C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub> is presented in the table below. This information is crucial for experimental design, formulation development, and understanding the compound's behavior in various chemical and biological systems.

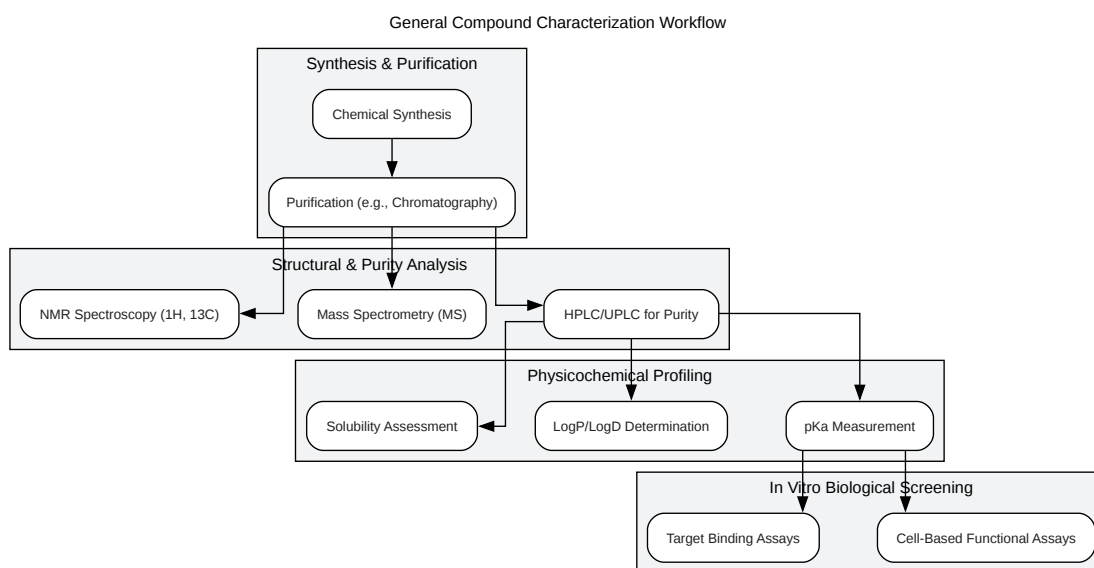
Property	Value	Source
Molecular Weight	230.30 g/mol	Calculated
Monoisotopic Mass	230.16304 Da	PubChem[1]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[1]
IUPAC Name	tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate	PubChem[1]

## Experimental Considerations

While specific experimental protocols for the synthesis or biological evaluation of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate are not readily available in the public domain, a general workflow for characterizing a novel chemical entity is presented. This logical workflow can be adapted for the investigation of C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>.

## General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the initial characterization of a newly synthesized or acquired chemical compound.



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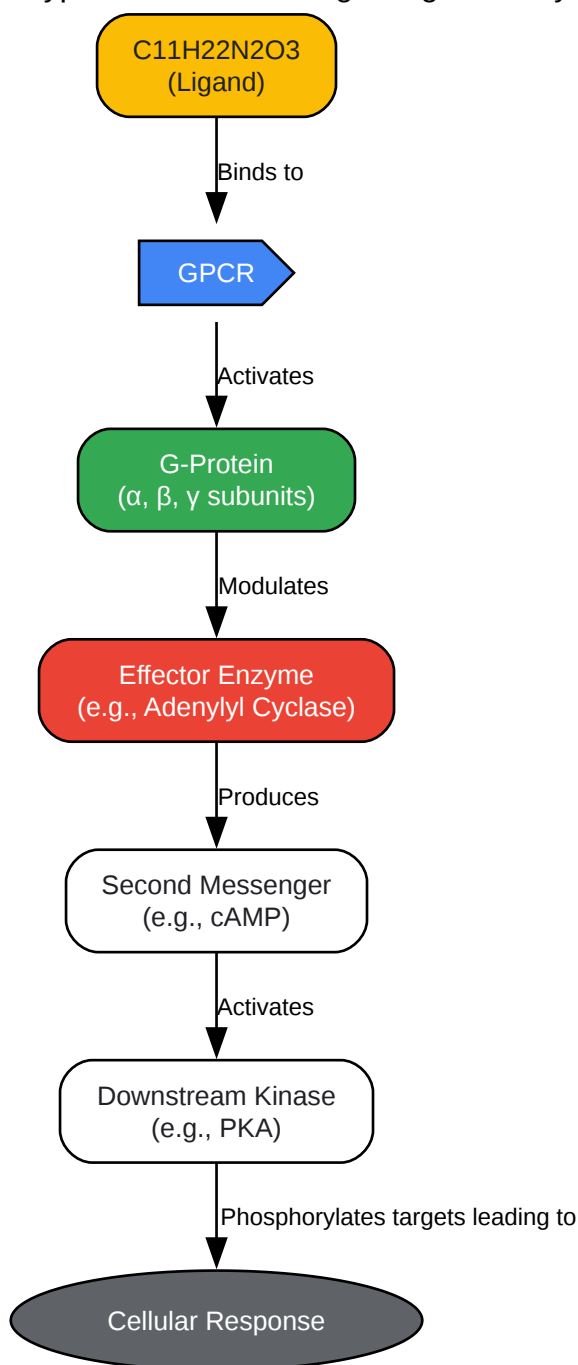
General workflow for compound characterization.

## Potential Signaling Pathway Interactions

Given the piperazine core, a common scaffold in medicinal chemistry, it is plausible that C11H22N2O3 could interact with various biological targets, particularly G-protein coupled

receptors (GPCRs) or ion channels. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a molecule with a piperazine moiety.

#### Hypothetical GPCR Signaling Pathway



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Hypothetical GPCR signaling cascade.

This document serves as a foundational guide to the compound C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>. Further experimental investigation is required to fully elucidate its biological activity and potential therapeutic applications.

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## References

- 1. PubChemLite - 2137572-11-1 (C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>) [pubchemlite.lcsb.uni.lu]
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